Pyroglutamyllysyltryptophylalanylproline
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBLKUXZROFMZ-KELSAIANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952819 | |
| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30505-63-6 | |
| Record name | Bradykinin potentiator-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030505636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of Pyroglutamyllysyltryptophylalanylproline
Methodologies for De Novo Synthesis
The de novo synthesis of peptides involves the stepwise addition of amino acids to form a desired sequence. For Pyroglutamyllysyltryptophylalanylproline, several strategies can be employed, with the choice of method often depending on the desired scale, purity, and the potential for side reactions.
Solid-Phase Peptide Synthesis Optimization
Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating synthetic peptides. thermofisher.com This technique involves anchoring the initial amino acid to a solid polymer resin and sequentially adding subsequent amino acids. lcms.cz The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS. nih.gov
Key Optimization Parameters for this compound Synthesis:
| Parameter | Description | Relevance to this compound |
| Resin Choice | The solid support to which the peptide is attached. Polystyrene/divinyl benzene (PS/DVB) resins are common. researchgate.net | A Rink-amide resin is suitable for synthesizing a C-terminal amide, which is common for bioactive peptides. nih.gov |
| Protecting Groups | Temporary chemical groups that prevent unwanted side reactions at reactive amino acid side chains. | The tryptophan (Trp) indole (B1671886) ring can be prone to modification during acidic cleavage. Using acid-labile protecting groups can mitigate this. nih.gov |
| Coupling Reagents | Reagents that facilitate the formation of the peptide bond between amino acids. | Aminium-derived coupling reagents are effective for standard SPPS protocols. luxembourg-bio.com |
| Cleavage | The process of releasing the synthesized peptide from the resin. | A final cleavage step using a strong acid like hydrofluoric acid or a trifluoroacetic acid (TFA) "cocktail" is required to remove the peptide and all protecting groups. luxembourg-bio.comyoutube.com |
The presence of a tryptophan residue in the sequence requires special consideration during SPPS. The indole side chain of tryptophan can be susceptible to side reactions, which can be minimized by using mild cleavage conditions and appropriate scavengers. nih.gov
Solution-Phase Synthetic Approaches
Solution-phase peptide synthesis, also known as classical synthesis, involves carrying out the reactions in a homogenous liquid phase. While it can be more labor-intensive than SPPS due to the need for purification after each step, it offers advantages for large-scale production. thermofisher.comnih.gov A key benefit is that intermediates can be purified at each stage, potentially leading to a purer final product. thermofisher.com
One advanced solution-phase technique is the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatography by using a GAP auxiliary that allows for purification by simple washing, and the auxiliary can be recovered and reused. nih.gov
Chemoenzymatic Synthesis and Biocatalytic Routes
Chemoenzymatic synthesis combines chemical and enzymatic steps to create complex molecules with high stereoselectivity. nih.gov This approach can be particularly useful for incorporating unnatural amino acids or achieving specific chiral modifications. For a peptide like this compound, enzymes could be used for specific bond formations or modifications that are challenging to achieve through purely chemical means. For instance, enzymes can be used in cascade reactions to produce complex molecules in a single reaction vessel, mimicking metabolic pathways. nih.gov
Advanced Purification and Characterization Techniques in Peptide Synthesis
Following synthesis, the crude peptide product contains impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides. lcms.czaltabioscience.com Therefore, robust purification and characterization are essential to obtain a high-purity product.
Common Purification and Characterization Techniques:
| Technique | Principle | Application in Peptide Synthesis |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. lcms.cz | The primary method for purifying and analyzing the purity of synthetic peptides. altabioscience.com Using a C18 column with an acetonitrile/water gradient and TFA is a standard approach. altabioscience.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Used to confirm the molecular weight of the purified peptide, ensuring the correct sequence was synthesized. altabioscience.com |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can be used as an alternative or complementary purification step to RP-HPLC, especially for peptides with multiple charged residues. |
| Amino Acid Analysis | Determines the relative amounts of each amino acid in the peptide after acid hydrolysis. | Confirms the amino acid composition of the final product and helps determine the net peptide content. altabioscience.com |
Design and Preparation of Structurally Modified Analogues
Creating structurally modified analogues of a peptide can enhance its stability, activity, or other properties. oup.com These modifications can range from simple amino acid substitutions to more complex changes in the peptide's backbone or chirality.
Amino Acid Substitutions and Chiral Modifications
Amino Acid Substitutions:
Replacing one or more amino acids in the sequence can have a significant impact on the peptide's properties. For example, substituting a natural amino acid with an unnatural one can increase resistance to enzymatic degradation. The choice of substitution is critical; for instance, norleucine can be used as a less reactive substitute for methionine. The selective arylation of tryptophan residues is another method to create non-proteinogenic amino acids that can be incorporated into a peptide chain using SPPS. acs.org
Chiral Modifications:
Most natural amino acids exist in the L-isomeric form. Synthesizing a peptide with one or more D-amino acids (the enantiomer, or mirror image) can drastically alter its structure and function. thermofisher.com Peptides containing D-amino acids are often more resistant to proteolysis. thermofisher.com The incorporation of a D-amino acid can disrupt secondary structures like α-helices, which can be a deliberate design choice to alter the peptide's conformation. nih.govfrontiersin.org The chiral specificity of enzymes can also be used to identify the location of chiral modifications in synthetic peptides. nih.gov The design and synthesis of chiral α,α-disubstituted amino acids can further restrict the conformational freedom of a peptide, leading to more defined secondary structures. jst.go.jp
Cyclization and Conformational Constraint Strategies
Constraining the conformation of a peptide like this compound can lead to enhanced biological activity, increased stability, and improved target specificity. biosynth.comnih.gov This is achieved by reducing the peptide's flexibility, which can pre-organize it into its bioactive conformation and minimize the entropic penalty upon binding to its target. biosynth.com Several strategies can be employed to introduce conformational constraints through cyclization.
One common method is the formation of a lactam bridge between the side chains of two amino acids within the peptide sequence. For instance, a linkage could be formed between the ε-amino group of lysine (B10760008) and the carboxyl group of a glutamic acid residue, if one were present in an analogue. Other strategies include head-to-tail cyclization, where the N-terminus is linked to the C-terminus, or the introduction of disulfide bonds between two cysteine residues. nih.gov
| Strategy | Description | Potential Impact on Peptide |
| Lactam Bridging | Formation of an amide bond between the side chains of an acidic and a basic amino acid. | Induces a specific turn or cyclic conformation, enhancing stability. |
| Head-to-Tail Cyclization | The N-terminal amine is covalently linked to the C-terminal carboxyl group. | Creates a cyclic backbone, significantly restricting global motion. nih.gov |
| Disulfide Bonds | Oxidation of the thiol groups of two cysteine residues to form a covalent bond. | Provides a stable cross-link, often used to create cyclic structures. nih.gov |
| Peptide Stapling | Introduction of a hydrocarbon linker between two amino acid side chains to stabilize α-helical structures. | Enhances helicity and can improve cell permeability and resistance to proteolysis. biosynth.com |
| Hydrogen-Bond Surrogate (HBS) | Covalent replacement of a backbone hydrogen bond to stabilize secondary structures. | Can improve metabolic stability and cell penetration. nih.govacs.org |
Chemical Conjugation for Functional Probes
Chemical conjugation involves attaching a functional molecule, or "probe," to the peptide to enable its use in various research applications. These probes can be fluorescent dyes, biotin tags, or radioactive isotopes, which allow for the visualization, detection, and quantification of the peptide's interactions with its biological targets.
The specific site of conjugation on this compound would depend on the desired application and the need to preserve its biological activity. The ε-amino group of the lysine residue is a common site for modification due to its nucleophilicity. The N-terminal pyroglutamic acid and the C-terminal proline also offer potential sites for chemical modification, although these might be more challenging.
For instance, a fluorescent dye could be attached to the lysine side chain to create a probe for use in fluorescence microscopy or flow cytometry to visualize its cellular uptake or localization. A biotin tag would allow for affinity purification of the peptide's binding partners. The choice of the conjugation chemistry is crucial to ensure a stable linkage that does not interfere with the peptide's function.
| Probe Type | Purpose | Potential Conjugation Site |
| Fluorescent Dye | Visualization in imaging studies (e.g., microscopy, flow cytometry). | Lysine ε-amino group |
| Biotin | Affinity-based detection and purification of binding partners. | Lysine ε-amino group |
| Radioisotope | Quantitative binding assays and in vivo imaging (e.g., PET). | N-terminus or C-terminus |
| Photo-crosslinker | Covalent trapping of interacting molecules upon UV irradiation. | Modified amino acid side chain |
Biochemical and Biophysical Investigations of Pyroglutamyllysyltryptophylalanylproline
Enzymatic Pathways and Processing of the Peptide
The existence and function of any peptide in a biological system are contingent on its synthesis and subsequent modifications. This involves the biosynthesis of its constituent amino acid precursors and the post-translational modifications that yield the final, mature peptide.
The fundamental precursors for the ribosomal synthesis of a peptide are its constituent amino acids. The biosynthesis of the amino acids within Pyroglutamyllysyltryptophylalanylproline follows well-established metabolic pathways.
Glutamate (B1630785) and Proline: Both of these amino acids are derived from the Krebs cycle intermediate α-ketoglutarate. Glutamate is a primary precursor for proline biosynthesis. youtube.com In bacteria, this conversion involves three enzymatic reactions catalyzed by γ-glutamyl kinase, γ-glutamyl phosphate (B84403) reductase, and pyrroline-5-carboxylate (P5C) reductase. researchgate.net Ornithine can also serve as a precursor for proline synthesis in various organisms. nih.gov
Lysine (B10760008): The biosynthetic pathway for lysine differs between organisms. The diaminopimelate (DAP) pathway is characteristic of bacteria and plants, while the α-aminoadipate (AAA) pathway is found in fungi and euglenids.
Tryptophan: As an aromatic amino acid, tryptophan is synthesized via the multi-step shikimate pathway, which produces the precursor chorismate.
Alanine (B10760859): Alanine is typically synthesized in a single step from pyruvate, a key product of glycolysis, through a transamination reaction catalyzed by alanine transaminase.
Following the synthesis of these precursor amino acids, the peptide chain would be assembled on a ribosome according to an mRNA template. The final pyroglutamyl residue is not incorporated directly but is formed via a subsequent modification step.
Table 1: Biosynthetic Pathways of Precursor Amino Acids
| Amino Acid Residue | Primary Precursor(s) | Key Biosynthetic Pathway |
| Pyroglutamyl | Glutamate / Glutamine | Krebs Cycle / Glutamine Synthesis |
| Lysyl | Aspartate, Pyruvate | Diaminopimelate (DAP) Pathway |
| Tryptophyl | Chorismate, PRPP | Shikimate Pathway |
| Alanyl | Pyruvate | Transamination |
| Prolyl | Glutamate | Proline Biosynthesis Pathway |
Post-translational modifications (PTMs) are crucial for increasing the functional diversity of proteins and peptides, regulating their activity, localization, and stability. thermofisher.com The peptide this compound features one definitive PTM and the potential for several others on its reactive side chains. news-medical.netnih.gov
The most significant modification is the N-terminal pyroglutamyl group . This structure is formed by the intramolecular cyclization of an N-terminal glutamine or, less commonly, glutamate residue. This reaction, which can occur spontaneously or be catalyzed by a glutaminyl cyclase enzyme, removes the N-terminal primary amine, rendering the peptide resistant to degradation by most aminopeptidases and potentially altering its conformation and receptor-binding properties.
Acetylation: The addition of an acetyl group neutralizes the positive charge of the lysine side chain, which can significantly alter electrostatic interactions.
Methylation: Mono-, di-, or tri-methylation of the lysine side chain maintains the positive charge but increases its bulk and hydrophobicity, affecting molecular recognition.
Ubiquitination: The covalent attachment of ubiquitin targets the peptide for degradation or can mediate protein-protein interactions. news-medical.net
Other residues also have the potential for modification. Proline can undergo hydroxylation to form hydroxyproline, a modification critical for the stability of collagen. Tryptophan's indole (B1671886) ring can be a site for hydroxylation or other modifications.
Table 2: Potential Post-Translational Modifications of the Peptide
| Modification | Target Residue | Key Enzyme(s) | Functional Consequence |
| Pyroglutamate (B8496135) formation | N-terminal Glutamine/Glutamate | Glutaminyl cyclase | Increased stability, resistance to aminopeptidases |
| Acetylation | Lysine | Lysine acetyltransferases (KATs) | Neutralization of positive charge |
| Methylation | Lysine | Lysine methyltransferases (KMTs) | Maintained charge, increased steric bulk |
| Hydroxylation | Proline | Prolyl hydroxylases | Altered conformation and H-bonding potential |
Molecular Recognition and Binding Dynamics
The specific sequence and chemical nature of the peptide's amino acids govern its ability to interact with other molecules through a variety of non-covalent forces. These interactions are fundamental to its biological function.
The structure of this compound allows for a diverse array of non-covalent interactions that dictate its conformation and binding capabilities. mhmedical.com
Electrostatic Interactions: The primary amine of the lysine side chain is positively charged at physiological pH, enabling it to form strong ionic bonds (salt bridges) with negatively charged species like carboxylate groups on other molecules. youtube.com
Hydrogen Bonding: The peptide backbone contains multiple hydrogen bond donors (N-H) and acceptors (C=O). Additionally, the side chains of lysine (NH3+) and tryptophan (indole N-H) can participate in hydrogen bonding, which is critical for stabilizing specific structures and interactions.
Hydrophobic Interactions: The side chains of tryptophan, alanine, and proline are nonpolar and contribute to hydrophobic interactions. The large indole ring of tryptophan, in particular, can be a major driver for binding to hydrophobic pockets in proteins or for partitioning into lipid membranes.
π-π Stacking: The aromatic indole ring of tryptophan can engage in π-π stacking interactions with other aromatic systems, such as phenylalanine, tyrosine, or the bases of nucleic acids.
The combination of interaction types allows the peptide to potentially form stable complexes with larger biomolecules like enzymes or receptors. The proline residue imparts significant conformational rigidity to the peptide backbone, which can reduce the entropic penalty of binding and pre-organize the peptide into a conformation suitable for interacting with a specific binding site. nih.gov For example, the peptide could act as an enzyme inhibitor where the lysine residue anchors it to an acidic patch on the enzyme surface, while the tryptophan residue occupies a hydrophobic pocket in the active site. nih.gov
The peptide possesses amphipathic characteristics, with a distinct cationic charge (lysine) and significant hydrophobicity (tryptophan, alanine, proline). This structure is common in membrane-active peptides, such as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). nih.govresearchgate.net
The interaction with a cell membrane is likely a multi-step process:
Electrostatic Attraction: The positively charged lysine would mediate the initial binding to the negatively charged components of a target membrane, such as the phosphatidylglycerol lipids in bacterial membranes or sialic acids on eukaryotic cells. nih.gov
Hydrophobic Insertion: Following the initial electrostatic contact, the hydrophobic tryptophan and alanine residues would drive the insertion of the peptide into the nonpolar acyl chain region of the lipid bilayer. ethz.ch Tryptophan side chains are known to preferentially locate at the membrane interface, acting as anchors.
Membrane Perturbation: Depending on the peptide's concentration and the lipid composition of the membrane, this interaction could lead to membrane permeabilization through various mechanisms, such as the formation of toroidal pores or membrane thinning, as described in the "carpet" model. openaccessjournals.com The rigid kink introduced by the proline residue could influence the peptide's orientation and depth of penetration within the membrane.
Table 3: Role of Individual Residues in Peptide-Membrane Interactions
| Residue | Property | Putative Role in Membrane Interaction |
| Pyroglutamyl | N-terminal cap | Enhances stability in the extracellular environment |
| Lysyl | Cationic | Initial electrostatic attraction to anionic membrane surface |
| Tryptophyl | Aromatic, Hydrophobic | Anchoring at the membrane-water interface, insertion into the hydrophobic core |
| Alanyl | Small, Hydrophobic | Contributes to insertion into the lipid core |
| Prolyl | Rigid | Induces a structural kink, influencing peptide orientation and packing within the membrane |
Conformational Landscape and Dynamic Behavior
The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic properties. For this compound, understanding its conformational landscape—the collection of shapes it can adopt—and how it transitions between these states is crucial. The peptide's sequence, featuring a cyclized N-terminus (Pyroglutamyl), a bulky aromatic residue (Tryptophan), and a conformationally restricted residue (Proline), suggests a complex and potentially structured conformational ensemble. Investigations into this landscape typically employ a combination of spectroscopic techniques and computational modeling to provide a comprehensive picture of the peptide's structure and dynamics in solution.
Spectroscopic methods offer powerful tools for probing the structural features of peptides in solution. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for providing insights into the secondary and tertiary structure of peptides like this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of chromophores, particularly the peptide backbone and aromatic side chains. units.it The far-UV CD spectrum (typically 180–260 nm) provides information on the peptide's secondary structure. units.it For a short peptide like this, the spectrum might be characteristic of a disordered or random coil structure. However, the presence of Proline, known to induce turns in peptide chains, could lead to a more defined structure, such as a β-turn. researchgate.netnih.gov
The near-UV CD spectrum (250–320 nm) is dominated by the contributions from aromatic side chains, in this case, the Tryptophan residue. units.itnih.gov The Tryptophan indole group is an excellent spectroscopic probe, and its CD signal is highly sensitive to its local environment and conformational restraints. dtic.mil The intensity and shape of the Tryptophan bands can provide information about the tertiary structure and the interactions of the Trp side chain with other parts of the peptide. dtic.milnih.gov Studies on Trp-containing peptides have shown that the coupling between Trp residues or between Trp and other chromophores can produce distinct CD signatures, which can be interpreted with the aid of theoretical calculations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution at atomic resolution. osti.gov For this compound, a series of NMR experiments would be employed to gain detailed conformational insights.
Proton (¹H) NMR is a key starting point. The chemical shifts of specific protons are sensitive to their local electronic environment. nih.gov The presence of the N-terminal pyroglutamate (pGlu) residue would be identifiable by its unique set of proton and carbon chemical shifts, which are distinct from those of other amino acids. marioschubert.ch Studies on peptides containing internal pGlu residues have shown characteristic downfield shifts for protons on the pGlu ring and adjacent residues compared to their glutamic acid counterparts. osti.gov
While spectroscopic methods provide valuable experimental data, computational modeling, particularly molecular dynamics (MD) simulations, offers a way to explore the full conformational ensemble of a peptide and its dynamic behavior over time. nih.govfrontiersin.org
MD simulations model the movements of atoms in a peptide over time by solving Newton's equations of motion. nih.gov The process begins with building a three-dimensional model of the this compound peptide. A critical step is the selection of a force field, which is a set of parameters that defines the potential energy of the system. nih.gov For a peptide containing a post-translational modification like pyroglutamate, it may be necessary to develop or validate specific parameters for this non-standard residue to ensure an accurate representation of its electrostatic and geometric properties. nih.govresearchgate.net
The peptide model is then solvated in a box of water molecules and subjected to energy minimization to remove any steric clashes. Following this, the system is gradually heated and equilibrated before a production MD simulation is run for a duration sufficient to sample the relevant conformational space (typically nanoseconds to microseconds). nih.gov
Analysis of the resulting trajectory provides a wealth of information. Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the peptide's structure over time. Clustering analysis can be used to group similar conformations and identify the most populated structural states. nih.gov The formation and breaking of hydrogen bonds can be tracked, and the flexibility of different regions of the peptide can be quantified through Root Mean Square Fluctuation (RMSF) calculations. The unique constraints imposed by the Proline residue and the potential for the Tryptophan side chain to engage in various interactions would be key areas of focus in the analysis of the simulation. nih.govresearchgate.net By combining experimental data from spectroscopy with the dynamic insights from computational modeling, a detailed and robust model of the conformational landscape of this compound can be developed. byu.eduresearchgate.net
Mechanistic Elucidation of Pyroglutamyllysyltryptophylalanylproline S Biological Activity
Dissecting Cellular and Subcellular Mechanisms of Action
The biological effects of Pyroglutamyllysyltryptophylalanylproline are initiated through its interaction with specific enzymatic targets and the subsequent modulation of key intracellular signaling pathways. These actions can, in turn, influence downstream processes, including gene expression and protein regulation.
A significant mechanism of action for this compound involves the modulation of the nitric oxide (NO) signaling pathway. expasy.org Research has demonstrated that BPP-5a induces an endothelium-dependent vasorelaxation. nih.gov This effect is attributed to an increase in NO production. expasy.org Studies using human embryonic kidney cells (HEK293) have shown that the BPP-5a-induced increase in NO is mediated by both bradykinin (B550075) B2 receptors and muscarinic acetylcholine (B1216132) M1 receptors. expasy.org This suggests that while BPP-5a may not bind directly to these receptors, it triggers a signaling cascade that requires their presence and function to stimulate NO synthesis.
Interestingly, some evidence suggests that the antihypertensive effect of BPP-5a in vivo can be independent of its ACE-inhibitory activity. nih.gov In studies with spontaneously hypertensive rats, BPP-5a produced a potent and long-lasting antihypertensive effect without concurrently inhibiting the pressor effect of angiotensin I or potentiating the hypotensive effect of bradykinin. nih.gov This points toward a distinct signaling mechanism, where the peptide exerts its cardiovascular effects primarily through a nitric-oxide-dependent pathway, separate from its classical role in the renin-angiotensin system. nih.gov The potentiation of bradykinin, a peptide that promotes vasodilation via the release of NO, prostacyclin, and endothelium-derived hyperpolarizing factor, is a key outcome of this signaling modulation. nih.gov
The most well-characterized enzymatic target of this compound is angiotensin-converting enzyme (ACE). expasy.org BPPs are known to be potent inhibitors of ACE, a key enzyme in the renin-angiotensin system. nih.gov ACE is responsible for two primary actions: the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II, and the degradation of bradykinin, a vasodilator. nih.gov
| Peptide | Enzymatic Target | Inhibitory Potency | Inhibition Type |
|---|---|---|---|
| This compound (BPP-5a) | Angiotensin-Converting Enzyme (ACE) | Nanomolar (nM) range nih.gov | Competitive nih.gov |
| LmrBPP9 (Synthetic BPP) | Angiotensin-Converting Enzyme (ACE) | IC50: 4.25 ± 0.10 μM | Not specified |
Direct studies on the specific effects of this compound on gene expression and protein regulation are limited. However, based on its known mechanisms of action, its influence can be inferred. The inhibition of ACE and subsequent modulation of angiotensin II and bradykinin levels can trigger downstream signaling that impacts gene transcription. For instance, captopril, an ACE inhibitor developed from BPPs, has been shown to decrease the gene expression of pro-inflammatory molecules such as COX-2 and interleukin 1β, as well as β-arrestin 2 in primary cultures of mesangial cells from spontaneously hypertensive rats.
Furthermore, the proline component of the peptide may itself have regulatory roles. Proline metabolism is linked to cellular redox homeostasis and can influence protein synthesis and nucleotide homeostasis. uni.lu Proline deficiency has been shown to downregulate major cyclin genes, leading to cell cycle arrest. researchgate.net While these effects are not directly demonstrated for BPP-5a, the peptide's proline-rich nature suggests a potential, though un-investigated, role in these fundamental cellular processes.
Receptor-Ligand Interaction Studies
The primary "receptor" for this compound is the active site of the angiotensin-converting enzyme. The interaction is characterized by specific binding affinities and a degree of selectivity for the different catalytic domains of the enzyme.
| Ligand | Receptor/Target | Binding Affinity Metric | Value |
|---|---|---|---|
| BPP-10c | ACE (C-domain) | Ki(app) | 0.5 nM nih.gov |
| BPP-10c | ACE (N-domain) | Ki(app) | 200 nM nih.gov |
| BPP-7a | ACE (C-domain) | Ki | 40,000 nM nih.gov |
| BPP-7a | ACE (N-domain) | Ki | 70,000 nM nih.gov |
Somatic ACE is a metalloprotease that contains two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. nih.gov The C-domain is primarily responsible for converting angiotensin I to angiotensin II and thus plays a major role in blood pressure regulation. Several bradykinin-potentiating peptides have been shown to be selective inhibitors of the C-domain of ACE.
For example, BPP-10c is approximately 400-fold more selective for the C-domain (Ki = 0.5 nM) than the N-domain (Ki = 200 nM). nih.gov This selectivity is structurally determined by how the peptide fits into the active site cleft. Unique residues and structural dynamics governing the active site exposure in the two domains are the major drivers for this C-domain-selective binding. While BPP-5a is a known ACE inhibitor, its specific selectivity ratio for the N- versus C-domain has not been as extensively quantified as for other BPPs. However, in vitro assays have shown that BPP-5a does not have effects on other receptors involved in blood pressure regulation, such as the B1, B2, AT1, AT2, or Mas receptors, highlighting its specificity for ACE among this group. nih.gov
An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for this specific pentapeptide have not yielded any relevant scientific data regarding its biological activity, mechanistic elucidation, or structural interactions with receptors.
The compound, also represented by the amino acid sequence pGlu-Lys-Trp-Ala-Pro, does not appear in the searched scientific literature or databases. Consequently, there is no information available to address the specific sections and subsections requested in the article outline, including its characterization as an agonist, antagonist, or inverse agonist, and the structural basis of its ligand-receptor recognition.
General information on concepts such as computational docking and agonist/antagonist activity is available but cannot be applied to "this compound" without specific research on the compound itself. Similarly, while the individual amino acids—pyroglutamic acid, lysine (B10760008), tryptophan, alanine (B10760859), and proline—are well-studied, their combined effects and properties within this particular peptide sequence have not been documented in the available resources.
Therefore, due to the lack of specific research findings for "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.
Enzymatic Degradation and Metabolic Fate of Pyroglutamyllysyltryptophylalanylproline
Identification and Characterization of Peptide-Degrading Enzymes
The degradation of Pyroglutamyllysyltryptophylalanylproline is mediated by various proteolytic enzymes, known as peptidases or proteases, which catalyze the hydrolysis of peptide bonds mdpi.com. The specific enzymes responsible for its breakdown can be broadly categorized based on their cleavage site and catalytic mechanism.
Endopeptidases : These enzymes cleave peptide bonds within the peptide chain. Given the peptide's sequence, trypsin-like serine proteases are of particular interest. Trypsin typically cleaves peptide bonds on the C-terminal side of lysine (B10760008) and arginine residues. However, the presence of a proline residue immediately following the lysine in the this compound sequence (-Lys-Pro-) is known to confer resistance to standard tryptic cleavage nih.gov. While this bond is generally resistant, cleavage can sometimes occur depending on the flexibility of the peptide backbone and the nature of flanking amino acid residues nih.gov.
Exopeptidases : These enzymes cleave peptide bonds from the ends of the peptide.
Aminopeptidases , which remove amino acids from the N-terminus, are likely inhibited by the N-terminal pyroglutamic acid (pGlu). This cyclic structure protects the peptide from many common aminopeptidases, enhancing its initial stability.
Carboxypeptidases remove amino acids from the C-terminus. The C-terminal proline may be targeted by specific post-proline cleaving enzymes (PPCEs).
Post-Proline Cleaving Enzymes (PPCEs) : This is a specific class of enzymes that recognize and cleave peptide bonds involving proline nih.govencyclopedia.pub. Prolyl oligopeptidase and dipeptidyl peptidase IV are examples of PPCEs that could potentially hydrolyze the peptide, either at the Ala-Pro bond or by cleaving dipeptides from the N-terminus if the pGlu shield is breached nih.gov.
Angiotensin-Converting Enzyme (ACE) : While the primary interaction of this peptide with ACE is inhibitory, ACE itself is a zinc metalloprotease that processes other peptides mdpi.com. It is not expected to degrade its inhibitor, but the high-affinity binding is a critical aspect of the peptide's biological context mdpi.com.
The table below summarizes the key enzyme classes potentially involved in the degradation of this pentapeptide.
| Enzyme Class | Potential Cleavage Site | Role in Degradation |
| Trypsin-like Serine Proteases | C-terminal to Lysine (Lys-Trp) | Potential for cleavage, but may be hindered by the subsequent Proline residue nih.gov. |
| Aminopeptidases | N-terminus | Degradation is likely blocked by the N-terminal pyroglutamyl (pGlu) group. |
| Post-Proline Cleaving Enzymes (PPCEs) | C-terminal to Proline (Ala-Pro) | May cleave the final peptide bond, releasing Proline nih.govencyclopedia.pub. |
| General Peptidases | Various internal bonds | A variety of peptidases found in plasma and tissues can contribute to overall degradation. |
Elucidation of Degradation Pathways and Metabolite Profiling
The metabolic breakdown of this compound is expected to proceed through several competing pathways, leading to smaller peptide fragments and individual amino acids. The poor oral bioavailability of the parent peptide suggests it undergoes significant degradation mdpi.com.
A plausible degradation pathway begins with the hydrolysis of internal peptide bonds. The most susceptible internal bond, despite potential steric hindrance, is the one following lysine. If a trypsin-like enzyme or another endopeptidase cleaves the Lys-Trp bond, the primary metabolites would be:
Pyroglutamyl-Lysine
Tryptophyl-Alanyl-Proline
Alternatively, cleavage could occur at other positions, such as the Trp-Ala or Ala-Pro bonds, by other endopeptidases. The C-terminal proline could be cleaved by a PPCE, releasing proline and the remaining tetrapeptide.
Once smaller fragments are generated, they are further broken down into their constituent amino acids. The final metabolites would be pyroglutamic acid, lysine, tryptophan, alanine (B10760859), and proline. These amino acids then enter the body's general amino acid pool and are subject to their respective metabolic fates. For instance, proline can be catabolized into pyrroline-5-carboxylate (P5C), which is a precursor for glutamate (B1630785) and ornithine mdpi.com.
A non-enzymatic degradation pathway may also occur, specifically involving the tryptophan residue. Tryptophan is susceptible to oxidation, which can lead to the formation of various degradation products and potentially alter the peptide's biological activity mdpi.com.
Kinetic Analysis of Enzymatic Hydrolysis Rates
The rate of enzymatic hydrolysis of this compound is a critical factor determining its biological half-life. Kinetic studies typically measure the rate of disappearance of the parent peptide or the rate of appearance of its metabolites over time. The kinetics of such reactions often follow the Michaelis-Menten model, which relates the reaction rate to the concentrations of the substrate (peptide) and the enzyme mdpi.com.
The rate of hydrolysis (v) can be described by the equation: v = (Vmax * [S]) / (Km + [S])
Where:
v is the initial reaction rate.
Vmax is the maximum rate of reaction.
[S] is the substrate (peptide) concentration.
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.
The following interactive table illustrates the conceptual relationship between these factors and the rate of hydrolysis.
| Enzyme Concentration (units/L) | Substrate Concentration (g/L) | Initial Rate of Hydrolysis (g/L/min) (Hypothetical) |
| 10 | 50 | 5.0 |
| 10 | 100 | 8.0 |
| 20 | 50 | 10.0 |
| 20 | 100 | 16.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Strategies for Enhancing Peptide Stability through Structural Modification
Given the susceptibility of peptides to enzymatic degradation, several strategies can be employed to enhance the stability of this compound, thereby improving its pharmacokinetic profile.
Amino Acid Substitution : Replacing standard L-amino acids with their D-enantiomers at key cleavage sites can render the peptide resistant to proteases, which are stereospecific for L-amino acids mdpi.com. For example, substituting L-Lysine with D-Lysine would prevent cleavage by trypsin.
Peptide Bond Modification : The peptide bond itself can be modified to be non-hydrolyzable. Replacing the amide bond (-CO-NH-) with an isostere, such as a reduced amide bond (-CH2-NH-), can block the action of peptidases mdpi.com.
N-methylation : Methylating the nitrogen atom of a peptide bond can provide steric hindrance that blocks the approach of proteolytic enzymes. This modification can also improve the pharmacokinetic profile of the peptide mdpi.com.
Cyclization : Introducing a covalent bond to create a cyclic peptide can restrict its conformation, making it a poorer substrate for many proteases and thus increasing its stability mdpi.com.
Formulation Strategies : Beyond structural modification, stability can be enhanced through formulation. This includes optimizing the pH of the solution, using viscosity-enhancing agents, or covalently linking the peptide to polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can shield the peptide from enzymes mdpi.com.
The table below summarizes these strategies and their primary mechanisms of action.
| Strategy | Mechanism of Action |
| D-Amino Acid Substitution | Creates stereoisomers that are not recognized by proteases mdpi.com. |
| Peptide Bond Isosteres | Replaces the scissile amide bond with a non-hydrolyzable chemical group mdpi.com. |
| N-methylation | Adds a methyl group to the amide nitrogen, sterically hindering enzyme access mdpi.com. |
| Cyclization | Restricts peptide conformation, reducing its ability to fit into an enzyme's active site mdpi.com. |
| PEGylation | Attaches a large polymer (PEG) that physically shields the peptide from enzymatic attack mdpi.com. |
Structure Activity Relationship Sar Analysis of Pyroglutamyllysyltryptophylalanylproline and Its Analogues
Systematic Evaluation of Structural Modulations on Biological Potency
N-Terminal Modifications: The N-terminal pyroglutamyl (pGlu) residue is a critical feature of many biologically active peptides. nih.gov This cyclic lactam, formed from a glutamine or glutamic acid precursor, protects the peptide from degradation by aminopeptidases, thereby increasing its stability and bioavailability. nih.govthieme-connect.de Modifications at this position, such as ring-opening to glutamic acid or substitution with other cyclic structures, can significantly impact the peptide's activity.
Amino Acid Substitutions: The biological potency of the peptide can be systematically evaluated by substituting each amino acid residue with other natural or unnatural amino acids. For instance, replacing Lysine (B10760008) with other basic residues like Arginine or Ornithine can help determine the importance of the positive charge and the length of the side chain for activity. Similarly, substituting Tryptophan with other aromatic residues such as Phenylalanine or Tyrosine can elucidate the role of the indole (B1671886) ring and its hydrogen-bonding capability. researchgate.net
C-Terminal Modifications: The C-terminal proline residue often induces a specific conformation in the peptide backbone. Modifications at this position, such as amidation or extension of the peptide chain, can have a profound effect on biological potency. For example, in studies of pyroglutamyl-asparaginyl-prolineamide analogues, C-terminal extensions with hydrophobic amino acids led to a significant increase in inhibitory activity against pyroglutamyl-peptidase II. nih.govresearchgate.net
Interactive Data Table: Effect of C-Terminal Modifications on Biological Potency of a Model Pyroglutamyl Peptide
| Analogue | Modification | Relative Potency (%) |
| 1 | pGlu-X-Pro-NH2 | 100 |
| 2 | pGlu-X-Pro-OH | 50 |
| 3 | pGlu-X-Pro-Gly-NH2 | 120 |
| 4 | pGlu-X-Pro-Phe-NH2 | 250 |
Note: This table is illustrative and based on general findings for pyroglutamyl peptides. 'X' represents a variable amino acid residue.
Delineation of Pharmacophoric Features Essential for Activity
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For Pyroglutamyllysyltryptophylalanylproline, the key pharmacophoric features likely include:
A Hydrogen Bond Acceptor: The carbonyl group of the pyroglutamyl ring.
A Positive Ionizable Group: The primary amine of the Lysine side chain.
An Aromatic Feature: The indole ring of Tryptophan, which can participate in π-π stacking or hydrophobic interactions.
A Hydrophobic Group: The methyl group of Alanine (B10760859).
A Constrained Backbone: The pyrrolidine (B122466) ring of Proline, which restricts the conformational flexibility of the peptide.
The spatial arrangement of these features is critical for the peptide's interaction with its biological target. The distances and angles between these pharmacophoric points define the active conformation of the peptide.
Rational Design Principles for Modulating Selectivity and Efficacy
Based on the SAR and pharmacophoric analysis, rational design principles can be applied to create new analogues of this compound with improved selectivity and efficacy.
Conformational Constraint: Introducing conformational constraints can lock the peptide into its bioactive conformation, thereby increasing potency and selectivity. This can be achieved by cyclization, incorporating D-amino acids, or using proline analogues. altabioscience.com
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (groups with similar physical or chemical properties) can modulate the peptide's pharmacokinetic and pharmacodynamic properties. For example, replacing the peptide bond with a non-hydrolyzable isostere can increase metabolic stability.
Modulation of Physicochemical Properties: The solubility and membrane permeability of the peptide can be improved by modifying its physicochemical properties. This can involve adding polar groups to increase solubility or lipophilic groups to enhance membrane permeability. Proline, for instance, can help to solubilize peptides. altabioscience.com
Interactive Data Table: Rational Design Strategies and their Expected Outcomes
| Design Strategy | Modification Example | Expected Outcome |
| Increase Stability | Replace L-Ala with D-Ala | Increased resistance to proteolysis |
| Enhance Potency | C-terminal amidation | Increased binding affinity |
| Improve Selectivity | Cyclization of the peptide | Reduced binding to off-targets |
| Modulate Solubility | Add a polyethylene (B3416737) glycol (PEG) spacer | Increased hydrophilicity |
Application of Chemoinformatics and Computational SAR Methodologies
Chemoinformatics and computational methods are invaluable tools in the SAR analysis of peptides. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural or physicochemical properties of a series of analogues with their biological activity. These models can then be used to predict the activity of novel, untested compounds.
Pharmacophore Modeling: Computational software can be used to generate 3D pharmacophore models based on the structures of active analogues. dovepress.comresearchgate.netnih.gov These models serve as templates for virtual screening of compound libraries to identify new potential leads.
Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound and its analogues. researchgate.net This can provide insights into the key interactions between the peptide and its target, guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the peptide and its complex with the target receptor. This can help to understand the structural basis of its activity and to refine the design of new analogues.
These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of understanding the SAR of this compound and the development of novel, improved analogues.
Table of Compound Names
| Abbreviation | Full Name |
| pGlu | Pyroglutamic acid |
| Lys | Lysine |
| Trp | Tryptophan |
| Ala | Alanine |
| Pro | Proline |
| pGlu-Lys-Trp-Ala-Pro | This compound |
| Arg | Arginine |
| Orn | Ornithine |
| Phe | Phenylalanine |
| Tyr | Tyrosine |
| Gly | Glycine |
| Asn | Asparagine |
| Gln | Glutamine |
| Glu | Glutamic acid |
| PEG | Polyethylene glycol |
Based on a comprehensive review of publicly available scientific literature, detailed preclinical research data for the specific pentapeptide this compound is not extensively documented in peer-reviewed publications. This compound is primarily recognized for its application in cosmetic formulations as a skin conditioning agent. While efficacy and safety testing are standard for such ingredients, the specific experimental models and detailed research findings as outlined in the user's request are largely proprietary or not published in accessible scientific journals.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and subsections based on the available data. The lack of public information prevents a detailed discussion of its investigation using primary cell cultures, human-derived in vitro models, specific biochemical assays, advanced 3D culture models, or specific in vivo animal models.
To generate the requested article, access to proprietary industry research data or future academic publications on this compound would be necessary.
Preclinical Research Modalities for Pyroglutamyllysyltryptophylalanylproline
In Vivo Animal Models for Investigating Functional Roles and Efficacy
Development and Validation of Preclinical Disease Models
There is currently no available information detailing the development and validation of specific preclinical disease models used to study the effects of Pyroglutamyllysyltryptophylalanylproline.
Pharmacodynamic Biomarker Discovery and Validation
Information regarding the discovery and validation of pharmacodynamic biomarkers to assess the biological activity of this compound is not present in the available scientific literature.
Ethical Considerations and Adherence to the 3Rs Principle in Animal Research
Specific details on the application of ethical considerations and the 3Rs (Replacement, Reduction, and Refinement) principle in animal research involving this compound are not documented in accessible research.
Preclinical Functional Significance and Research Implications of Pyroglutamyllysyltryptophylalanylproline
Investigation of Functional Roles in Biological Systems
Pyroglutamyllysyltryptophylalanylproline (BPP5a) is primarily recognized for its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and for degrading the vasodilator bradykinin (B550075). By inhibiting ACE, BPP5a was initially understood to exert its effects by preventing the formation of angiotensin II and preventing the breakdown of bradykinin, leading to vasodilation and a decrease in blood pressure. nih.govlaskerfoundation.org
However, more recent preclinical research has unveiled a more complex mechanism of action. Studies have indicated that the potent antihypertensive effects of BPP5a may occur independently of ACE inhibition. researchgate.netnih.gov This research suggests that the peptide's primary functional role might be linked to the nitric oxide (NO) pathway. researchgate.netnih.gov In preclinical models, BPP5a has been shown to induce endothelium-dependent vasorelaxation. researchgate.netnih.gov Further investigation into this mechanism revealed that BPP5a stimulates nitric oxide production. This effect is reportedly mediated through the activation of both bradykinin B2 receptors and muscarinic acetylcholine (B1216132) M1 receptors, suggesting a multi-receptor signaling pathway. expasy.orgresearchgate.net This dual action—influencing both the RAS and NO systems—highlights the compound's multifaceted role in biological systems.
Assessment of Preclinical Therapeutic Potential
The therapeutic potential of this compound has been most extensively evaluated in the context of hypertension. Preclinical studies in spontaneously hypertensive rats (SHRs) have demonstrated that BPP5a possesses potent and long-lasting antihypertensive effects. researchgate.netnih.gov
In one key study, administration of BPP5a to conscious SHRs resulted in significant reductions in both mean arterial pressure (MAP) and heart rate (HR). The effects were observed over a six-hour period following injection. Notably, the study found that during this period of significant blood pressure reduction, there was no corresponding inhibition of the angiotensin I pressor effect or potentiation of bradykinin, challenging the long-held belief that its therapeutic action was solely through ACE inhibition. researchgate.netnih.gov
The table below summarizes the maximal changes in cardiovascular parameters observed in SHRs at a specific dose of BPP5a.
| Parameter | Dose (nmol/kg) | Maximal Change | Significance (p-value) |
| Mean Arterial Pressure (MAP) | 2.37 | -38 ± 4 mmHg | p < 0.01 |
| Heart Rate (HR) | 2.37 | -71 ± 17 bpm | p < 0.05 |
This interactive table presents preclinical data on the cardiovascular effects of BPP5a in spontaneously hypertensive rats. Data sourced from published research. researchgate.netnih.gov
These findings underscore the peptide's significant preclinical therapeutic potential as an antihypertensive agent, operating through what appears to be a unique, nitric-oxide-dependent mechanism. researchgate.netnih.gov
Utility as a Research Tool, Chemical Probe, or Pharmacological Ligand
This compound has served as an invaluable research tool, particularly in the field of pharmacology and drug development. Historically, BPP5a and other bradykinin-potentiating peptides were instrumental in the elucidation of the physiological role of the angiotensin-converting enzyme. nih.govresearchgate.net
Most significantly, the chemical and pharmacological properties of BPP5a were foundational for the rational design and development of captopril, the first-in-class ACE inhibitor drug used globally for the treatment of hypertension and heart failure. nih.govlaskerfoundation.orgexpasy.orgresearchgate.net Scientists used the structure of BPP5a as a template to model and synthesize small-molecule, orally active inhibitors that could mimic the peptide's interaction with the ACE active site. laskerfoundation.orgresearchgate.net This historical achievement marks BPP5a as a pioneering natural peptide that guided one of the most successful structure-based drug design campaigns.
In contemporary research, BPP5a continues to be used as a pharmacological ligand to probe the functions of the renin-angiotensin and kallikrein-kinin systems. Its ability to induce effects through both ACE-dependent and independent pathways makes it a useful tool for dissecting the complex signaling networks that regulate cardiovascular homeostasis. researchgate.netresearchgate.net
Emerging Research Directions and Future Translational Prospects
The discovery that this compound's antihypertensive effects may be primarily mediated by nitric oxide, rather than direct ACE inhibition, has opened new avenues for research. researchgate.netnih.govexpasy.org This paradigm shift suggests that BPP5a and related peptides may interact with novel biological targets beyond ACE. Identifying these specific targets and their downstream signaling pathways is a key emerging research direction. nih.gov
Future investigations are likely to focus on:
Deconvoluting the NO-mediated pathway: Elucidating the precise molecular interactions between BPP5a and the B2 and M1 receptors and the subsequent steps leading to NO production is a primary area of interest. expasy.orgresearchgate.net
Exploring other BPPs: The understanding that BPPs are not monolithic in their mechanism prompts further investigation into other peptides in this family to see if they also possess ACE-independent activities. nih.govresearchgate.net For instance, the decapeptide Bj-BPP-10c has been found to activate argininosuccinate (B1211890) synthetase, an enzyme involved in NO synthesis, representing another potential non-ACE target. nih.gov
Therapeutic lead optimization: The potent and sustained antihypertensive effect of BPP5a makes it an attractive lead molecule. Future translational prospects may involve designing peptidomimetics or novel drug delivery systems that harness its NO-dependent vasodilatory properties while improving oral bioavailability and stability. taylorfrancis.com The modular nature of BPPs, with conserved structural motifs, is also being studied as a basis for designing new therapeutic peptides. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Pyroglutamyllysyltryptophylalanylproline, and how do they ensure purity and structural accuracy?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold), mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) for structural elucidation. Cross-validate results with reference substances from accredited databases (e.g., PhytoLab) .
- Data Consideration : Include retention time (HPLC), m/z ratios (MS), and spectral peaks (NMR) in supplementary materials. Document deviations using NIH preclinical reporting guidelines .
Q. What are the established protocols for synthesizing this compound in vitro?
- Methodology : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Optimize coupling efficiency using orthogonal deprotection strategies and monitor via Kaiser test. Purify via reverse-phase HPLC .
- Validation : Report yield percentages, side-product profiles, and reproducibility across three independent trials. Align with Pharmaceutical Research submission guidelines for synthetic protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different cell lines?
- Experimental Design : Apply the PICOT framework to define variables:
- P opulation: Specific cell types (e.g., HEK293 vs. HeLa).
- I ntervention: Dose ranges (1–100 µM) and exposure times.
- C omparison: Positive/negative controls (e.g., scrambled peptides).
- O utcome: Quantify apoptosis/proliferation via flow cytometry.
- T ime: 24/48/72-hour endpoints .
Q. What statistical models are optimal for analyzing dose-response relationships of this compound in neuroprotective assays?
- Methodology : Implement non-linear regression (e.g., Hill equation) to calculate EC₅₀ values. Validate model fit via Akaike Information Criterion (AIC). For multiplexed data (e.g., cytokine panels), use multivariate ANOVA with post-hoc Bonferroni correction .
- Documentation : Include raw data, normalization methods, and software (e.g., GraphPad Prism, R) in appendices. Adhere to HIPAA-compliant data storage if human-derived cells are used .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
- Strategy :
Site-directed mutagenesis : Replace tryptophan with non-aromatic residues to assess hydrophobic interactions.
Circular dichroism (CD) : Compare secondary structure stability under physiological pH.
Molecular docking : Map binding affinities to target receptors (e.g., GPCRs) using AutoDock Vina .
- Validation : Corrogate SAR findings with in vivo efficacy using transgenic models. Pre-register protocols on platforms like Open Science Framework to mitigate bias .
Data Contradiction and Reproducibility
Q. What steps mitigate variability in replicating this compound’s anti-inflammatory effects in animal models?
- Best Practices :
- Standardize animal strains (e.g., C57BL/6 mice) and housing conditions (temperature, light cycles).
- Blinding : Assign treatment groups randomly; use coded syringes for injections.
- Negative Controls : Include vehicle-only and scrambled peptide groups .
- Reporting : Follow ARRIVE 2.0 guidelines for preclinical data transparency. Disclose attrition rates and exclusion criteria in methods .
Methodological Frameworks
Q. How can the FINER criteria enhance the feasibility of studying this compound’s pharmacokinetics?
- Application :
- Feasible : Pilot studies to determine plasma stability via LC-MS/MS.
- Interesting : Link half-life extensions to pyroglutamate cyclization.
- Novel : Compare bioavailability with linear analogs.
- Ethical : Use non-invasive sampling (e.g., saliva) in human trials.
- Relevant : Align with NIH priorities on peptide therapeutics .
Tables for Methodological Reference
| Technique | Purpose | Key Parameters | Validation Criteria |
|---|---|---|---|
| HPLC | Purity assessment | Retention time, peak symmetry | ≥95% purity, USP/Ph.Eur. standards |
| Mass Spectrometry | Molecular weight confirmation | m/z ratio (theoretical vs. observed) | Delta < 0.01 Da |
| Circular Dichroism | Secondary structure analysis | Ellipticity at 222 nm (α-helix) | Repeatability (n=3, CV < 5%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
